![molecular formula C13H9BrN2O B6629038 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPOB is a small molecule inhibitor that selectively targets the TRPC3 ion channel, which plays a critical role in various cellular processes.
作用机制
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a selective inhibitor of TRPC3 channels by binding to a specific site on the channel protein. TRPC3 channels are involved in various cellular processes, including calcium signaling, cell migration, and proliferation. The inhibition of TRPC3 channels by this compound can lead to a decrease in intracellular calcium levels, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can selectively inhibit TRPC3 channels without affecting other ion channels or receptors. This compound has also been shown to have a high degree of selectivity for TRPC3 channels over other TRPC channels. In addition, this compound has been shown to have a long half-life, which makes it an ideal candidate for in vivo studies.
实验室实验的优点和局限性
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a high degree of selectivity for TRPC3 channels, which makes it an ideal tool for studying the role of these channels in various cellular processes. However, one of the limitations of this compound is that it is not very potent compared to other TRPC3 inhibitors, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile research. One area of research is to further understand the role of TRPC3 channels in various neurological disorders. Another area of research is to develop more potent TRPC3 inhibitors that can be used in clinical settings. Additionally, this compound can be used as a tool for studying the role of TRPC3 channels in other cellular processes such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that selectively targets TRPC3 channels. This compound has shown promise in various scientific research applications, particularly in the field of neuroscience. The mechanism of action of this compound involves the selective inhibition of TRPC3 channels, which can have downstream effects on various cellular processes. This compound has several advantages for lab experiments, including ease of synthesis and high selectivity for TRPC3 channels. There are several future directions for this compound research, including understanding the role of TRPC3 channels in various disorders and developing more potent TRPC3 inhibitors.
合成方法
The synthesis of 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method used for synthesizing this compound is through the reaction of 4-cyanobenzaldehyde with 6-bromopyridin-3-ylmethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile has been extensively studied for its potential applications in scientific research. One of the major research areas where this compound has shown promise is in the field of neuroscience. Studies have shown that TRPC3 channels play a crucial role in regulating neuronal excitability and synaptic plasticity. This compound has been shown to selectively inhibit TRPC3 channels, which can help in understanding the role of these channels in various neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.
属性
IUPAC Name |
4-[(6-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-6-5-12(8-16-13)17-9-11-3-1-10(7-15)2-4-11/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCGQRISXYHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

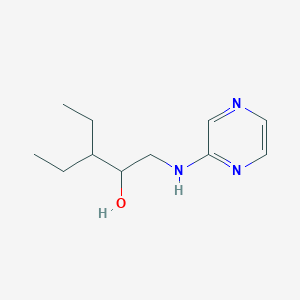
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
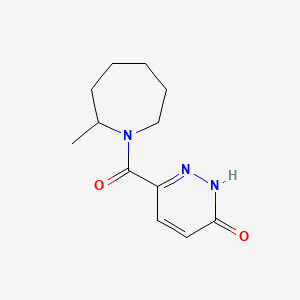
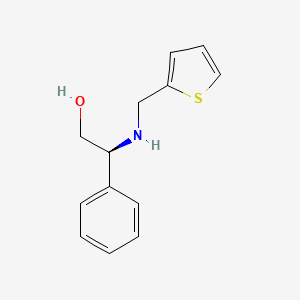
![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
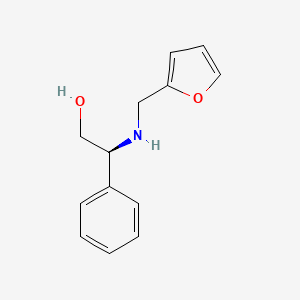
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
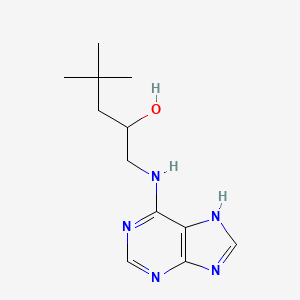
![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)



![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)
